molecular formula C15H15NO2 B3058716 2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine CAS No. 912771-44-9

2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine

Cat. No.: B3058716
CAS No.: 912771-44-9
M. Wt: 241.28 g/mol
InChI Key: YXALXTKYNDKBCV-UHFFFAOYSA-N
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Description

2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine is a complex organic compound that features a fused ring system combining a benzodioxole moiety and an indolizine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine typically involves a multi-step process. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This involves the coupling of a benzodioxole derivative with an indolizine precursor under specific conditions, such as the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction parameters. Additionally, continuous flow reactors may be employed to enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation and inflammation. The compound can modulate signaling pathways such as the PI3K-Akt pathway, leading to the inhibition of cell growth and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzo[1,3]dioxol-5-YL-5,6,7,8-tetrahydro-indolizine is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-6-16-9-12(7-13(16)3-1)11-4-5-14-15(8-11)18-10-17-14/h4-5,7-9H,1-3,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXALXTKYNDKBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(C=C2C1)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587573
Record name 2-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912771-44-9
Record name 2-(1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912771-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2H-1,3-Benzodioxol-5-yl)-5,6,7,8-tetrahydroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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